molecular formula C19H22Cl2N2O4S2 B2464985 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane CAS No. 447410-92-6

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane

Cat. No. B2464985
CAS RN: 447410-92-6
M. Wt: 477.42
InChI Key: RWOBAUGSJPJPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane, also known as BSMD, is a chemical compound that has been found to have potential applications in scientific research. It belongs to the class of diazepanes and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. This compound has also been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell division.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and analgesic effects. This compound has also been found to have an impact on the cardiovascular system, with studies showing that it can lower blood pressure and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, and its effects on biological systems can be studied in detail. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the use of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. This compound can also be used as a tool to study the mechanism of action of certain enzymes and proteins, which can lead to a better understanding of biological systems. Additionally, further studies can be conducted to investigate the potential side effects and toxicity of this compound, which can help to ensure its safe use in lab experiments.
In conclusion, this compound is a chemical compound that has shown potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 4-chloro-3-methylphenylsulfonyl chloride with 1,4-diazepane. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is obtained in high yields. The purity of the final product can be improved through recrystallization and column chromatography.

Scientific Research Applications

1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane has been found to have potential applications in various scientific research fields. It has been used as a reagent in the synthesis of novel compounds, as well as in the development of new drugs. This compound has also been used in biochemical and physiological studies to investigate its mechanism of action and effects on biological systems.

properties

IUPAC Name

1,4-bis[(4-chloro-3-methylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N2O4S2/c1-14-12-16(4-6-18(14)20)28(24,25)22-8-3-9-23(11-10-22)29(26,27)17-5-7-19(21)15(2)13-17/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOBAUGSJPJPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.